molecular formula C18H18N2OS B2604115 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide CAS No. 674812-74-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide

Cat. No.: B2604115
CAS No.: 674812-74-9
M. Wt: 310.42
InChI Key: RCHVKSPUCSAXCD-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is a small molecule . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular formula of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is C16H13FN2OS . The average weight is 300.351 and the monoisotopic weight is 300.073261943 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” are not available .

Scientific Research Applications

Photophysical Properties

Research on cyano- and halogen-substituted benzothiophene derivatives, including the tetrahydrobenzo[b]thiophene structure, has led to insights into their photophysical properties. These compounds show promise in developing materials sensitive to longer wavelengths due to their unique absorption characteristics. For example, derivatives have been synthesized to explore their photochromic behavior, which is significant for applications in materials science and optical storage technologies (Uchida et al., 1992).

Synthetic Methodologies

The compound has served as a basis for developing synthetic methodologies aimed at creating various heterocyclic derivatives. These methodologies are pivotal for pharmaceutical research and the development of new materials. A study demonstrated the synthesis of different heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, highlighting the compound's versatility in producing a range of biologically and industrially relevant molecules (Shams et al., 2010).

Antitumor Activities

Significantly, derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide have been evaluated for their antitumor activities. These studies are fundamental for the discovery and development of new cancer therapies. One research effort focused on synthesizing a series of compounds derived from the key precursor and testing them against various cancer cell lines. This approach has shown that many of these compounds exhibit promising antiproliferative activity, underscoring the potential of these chemical frameworks in oncological research (Shams et al., 2010).

Safety and Hazards

The safety and hazards of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dimethylbenzamide” are not available .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-7-8-13(12(2)9-11)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHVKSPUCSAXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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